molecular formula C11H11N3O2S B11349369 N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11349369
M. Wt: 249.29 g/mol
InChI Key: RBXVBKZXLLXQOC-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a 4-ethoxyphenyl group via a carboxamide bond. The molecular formula is C₁₁H₁₁N₃O₂S₂, with a molecular weight of 281.35 g/mol.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(4-ethoxyphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2S/c1-2-16-9-5-3-8(4-6-9)12-11(15)10-7-17-14-13-10/h3-7H,2H2,1H3,(H,12,15)

InChI Key

RBXVBKZXLLXQOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxyaniline with thiosemicarbazide in the presence of a suitable oxidizing agent to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of various substituted thiadiazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been extensively studied for its anticancer properties. Research indicates that derivatives of 1,2,3-thiadiazole, including N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide, exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain thiadiazole derivatives showed significant inhibition of human colon cancer (HCT116) and lung cancer (H460) cell lines with IC50 values ranging from 0.74 to 10.0 µg/mL .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 Value (µg/mL)
This compoundHCT1163.29
Thiadiazole Derivative AH46010.0
Thiadiazole Derivative BMCF-71.78

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells without affecting normal cells. Studies have shown that these compounds can interact with tubulin and inhibit its polymerization, a critical process for cancer cell division .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The compound demonstrates potential as an antibacterial and antifungal agent. Research indicates that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for drug development in treating infections .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
Thiadiazole Derivative CS. aureus20 µg/mL

Agricultural Applications

In agriculture, thiadiazole derivatives are being explored for their insecticidal and fungicidal properties. The incorporation of the thiadiazole moiety into agrochemicals has shown to enhance their efficacy against pests and diseases in crops .

Case Study: Efficacy Against Tobacco Mosaic Virus (TMV)

A study demonstrated that certain thiadiazole derivatives exhibited potent curative effects against TMV in tobacco plants. The derivative containing the thiadiazole structure displayed a curative rate of 54.1%, significantly outperforming standard treatments .

Industrial Applications

Beyond medicinal and agricultural uses, this compound is utilized in the development of new materials including polymers and coatings due to its stability and reactivity. Its unique chemical structure allows for modifications that can tailor material properties for specific industrial applications.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiadiazole carboxamides are highly dependent on the substituents attached to the amide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reported Activity
N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide C₁₁H₁₁N₃O₂S₂ 281.35 4-ethoxyphenyl Not explicitly reported
N-(benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (31) C₁₀H₆N₄OS₂ 263.21 [M+H+] Benzo[d]thiazol-2-yl Kinase inhibition (implied)
N-(5-nitrothiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (1) C₆H₄N₄O₂S₂ 248.25 5-nitrothiazol-2-yl SAT inhibitor
N-(thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (38) C₆H₄N₄OS₂ 239.19 [M+H+] Thiazol-2-yl Not explicitly reported
N-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₉H₂₀N₄O₃ 376.40 1,2,3-triazole core (distinct from thiadiazole) Structural analog (no activity data)
Key Observations :

Substituent Impact: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to electron-deficient substituents like 5-nitrothiazol-2-yl (compound 1) . This may improve bioavailability but could reduce solubility in aqueous environments.

Heterocycle Variations :

  • Replacement of the thiadiazole core with a 1,2,3-triazole (as in ) alters electronic properties and hydrogen-bonding capacity, which may affect target selectivity .

The absence of a nitro group in the target compound suggests divergent activity profiles .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : At 281.35 g/mol, the compound falls within the acceptable range for oral bioavailability (Lipinski’s rule of five).

Biological Activity

N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities supported by research findings and case studies.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They exhibit a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The presence of the thiadiazole moiety is often linked to enhanced biological efficacy due to its structural properties that facilitate interaction with biological targets .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity. A study evaluating various thiadiazole derivatives showed that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer) cells .

Case Study: Cytotoxicity Evaluation

In vitro studies using the MTT assay have been conducted to assess the cytotoxicity of this compound against different cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than that of standard chemotherapeutic agents like doxorubicin, suggesting potent anticancer potential.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HepG210.79Doxorubicin12.5
MCF715.0Doxorubicin10.0
A5499.5Doxorubicin11.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy

The compound was tested against several microbial strains using the agar diffusion method and minimum inhibitory concentration (MIC) assays:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The results indicate that this compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory and antioxidant activities. The presence of substituents on the thiadiazole ring significantly influences these activities.

Summary of Biological Activities

  • Anticancer : Effective against multiple cancer cell lines with low IC50 values.
  • Antimicrobial : Broad-spectrum activity against bacteria and fungi.
  • Anti-inflammatory : Potentially reduces inflammation markers in vitro.
  • Antioxidant : Scavenges free radicals effectively in biochemical assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethoxyphenyl)-1,2,3-thiadiazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions. For example, thiadiazole-carboxamide derivatives are synthesized via cyclization of intermediates in acetonitrile under reflux (1–3 min), followed by purification using column chromatography . Key steps include:

  • Intermediate formation : Condensation of substituted anilines with isocyanides or thioureas.
  • Cyclization : Use of iodine and triethylamine in DMF to form the thiadiazole core .
  • Yield optimization : Adjusting solvent polarity (e.g., ethanol, THF) and catalyst loading (e.g., Pd/C for nitro reduction) .
    • Data Table :
StepReagents/ConditionsYieldCharacterization (NMR, IR)Source
CyclizationI₂, Et₃N, DMF, reflux60–70%¹H/¹³C NMR, IR
DeprotectionHCl/MeOH, 12 h45–98%¹H NMR, LC-MS

Q. How should researchers characterize this compound spectroscopically?

  • Methodology : Use ¹H and ¹³C NMR to confirm the thiadiazole ring and ethoxyphenyl substituents. For example:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) .
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) .
    • Note : Full microanalysis (C, H, N) is required for novel derivatives .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

  • Challenge : Low aqueous solubility due to aromatic and thiadiazole moieties .
  • Solutions :

  • Use co-solvents (e.g., DMSO, ethanol) for in vitro assays .
  • Synthesize PEGylated derivatives or salt forms (e.g., sodium carboxylates) to enhance hydrophilicity .

Advanced Research Questions

Q. What biological activities have been reported for structurally related thiadiazole-carboxamides, and how can these guide target validation?

  • Findings : Analogous compounds exhibit:

  • Antimicrobial activity : Thiadiazoles inhibit bacterial enoyl-ACP reductase .
  • Anticancer potential : Derivatives induce apoptosis via kinase inhibition (e.g., CXCR3 signaling modulation) .
    • Methodology :
  • Perform enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates).
  • Use CRISPR/Cas9 to validate targets in gene-knockout cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Approach :

  • Variation of substituents : Modify the ethoxyphenyl group (e.g., halogenation, alkylation) to assess effects on potency .
  • Core scaffold tweaks : Replace thiadiazole with triazole or oxadiazole to compare binding affinity .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions (e.g., ATP-binding pockets) .

Q. What are the toxicity risks of N-(4-ethoxyphenyl) derivatives, and how can they be mitigated in preclinical studies?

  • Evidence : Bucetin, a structurally related compound, caused renal toxicity due to 4-ethoxyaniline metabolites .
  • Mitigation strategies :

  • Conduct metabolite profiling (LC-MS/MS) to identify toxic intermediates.
  • Introduce electron-withdrawing groups (e.g., CF₃) to block metabolic dealkylation .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Tools : Use SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
  • Case study : The trifluoromethyl group in analogs improves metabolic stability by reducing CYP2D6 affinity .

Q. What in vivo models are suitable for evaluating efficacy and safety?

  • Models :

  • Anticancer : Xenograft mice with human tumor lines (e.g., HCT-116 for colorectal cancer) .
  • Toxicity : Rat models for nephrotoxicity screening (urinary biomarkers: KIM-1, NGAL) .

Key Data Contradictions and Resolutions

  • Solubility vs. Bioavailability : While organic solvents improve solubility, they may reduce in vivo bioavailability. Resolution: Use nanoformulations (e.g., liposomes) .
  • Enzyme Inhibition Specificity : Some thiadiazoles non-selectively inhibit kinases. Resolution: Employ isoform-specific assays (e.g., kinase profiling panels) .

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